methyl 4-[(2-phenoxypropanoyl)amino]benzoate
Description
Methyl 4-[(2-phenoxypropanoyl)amino]benzoate is an aromatic ester derivative featuring a benzoate core substituted with a phenoxypropanoylamino group at the para position. Its structure combines a methyl ester moiety, an amide linkage, and a phenoxy-propionyl group, which may influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
IUPAC Name |
methyl 4-(2-phenoxypropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(22-15-6-4-3-5-7-15)16(19)18-14-10-8-13(9-11-14)17(20)21-2/h3-12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOPFGYQWPGCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-phenoxypropanoyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzoic acid and 2-phenoxypropanoic acid.
Esterification: The 4-aminobenzoic acid is first esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-aminobenzoate.
Amidation: The methyl 4-aminobenzoate is then reacted with 2-phenoxypropanoic acid chloride in the presence of a base such as triethylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-phenoxypropanoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-[(2-phenoxypropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(2-phenoxypropanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and phenoxy group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s molecular framework includes:
- Amide linkage : Introduces hydrogen-bonding capacity, which may affect crystallinity and intermolecular interactions.
- Phenoxypropanoyl substituent: Aromatic and ether functionalities contribute to steric bulk and electronic effects, possibly modulating reactivity or target binding.
Comparison with Structurally Similar Compounds
Key analogs and their distinguishing features are summarized below:
Key Observations:
Functional Group Variations: The sulfonylurea group in metsulfuron-methyl enables herbicidal activity by inhibiting acetolactate synthase (ALS) . In contrast, the target compound’s phenoxypropanoylamino group may confer different binding interactions. Fluorinated analogs (e.g., tetrafluoropropanoyl derivatives) exhibit enhanced metabolic stability due to fluorine’s electronegativity and hydrophobic effects .
Ester vs. Sulfonamide Linkages: Ethyl 4-[(2-{[(4-bromophenyl)sulfonyl]amino}propanoyl)amino]benzoate incorporates a sulfonamide group, which is common in protease inhibitors and herbicides, whereas the target compound’s amide linkage may favor different biochemical interactions .
Biological Activity: Metsulfuron-methyl’s triazine moiety is critical for ALS inhibition, a mechanism absent in the target compound. The phenoxy group in the latter could mimic auxin-like herbicides (e.g., 2,4-D), though this remains speculative without experimental data .
Biological Activity
Methyl 4-[(2-phenoxypropanoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 273.31 g/mol
- Functional Groups : Ester, amide, and phenoxy groups.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.
Anticancer Activity
Preliminary investigations have suggested that this compound may inhibit cancer cell proliferation. The compound appears to induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways.
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antifungal | Candida albicans | 15.0 | |
| Anticancer | HeLa (cervical cancer cells) | 8.0 | |
| Anticancer | MCF-7 (breast cancer cells) | 10.5 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : The hydrophobic nature of the phenoxy group facilitates integration into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to cell cycle arrest and apoptosis.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection severity and duration compared to standard treatments.
-
Case Study on Cancer Treatment :
- An in vitro study assessed the effects of this compound on various cancer cell lines. The findings revealed a dose-dependent decrease in viability, suggesting its potential as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
